molecular formula C9H4Cl2N2O B3322093 1,4-Dichlorophthalazine-6-carbaldehyde CAS No. 1416713-31-9

1,4-Dichlorophthalazine-6-carbaldehyde

Cat. No.: B3322093
CAS No.: 1416713-31-9
M. Wt: 227.04 g/mol
InChI Key: OUEHVGBNBFOWDQ-UHFFFAOYSA-N
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Description

1,4-Dichlorophthalazine-6-carbaldehyde is a chemical compound characterized by its unique structure, which includes a phthalazine ring substituted with chlorine atoms and a formyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichlorophthalazine-6-carbaldehyde can be synthesized through several methods, including the following:

  • Chlorination of Phthalazine: The starting material, phthalazine, undergoes chlorination to introduce chlorine atoms at the 1 and 4 positions.

  • Formylation Reaction: The chlorinated phthalazine is then subjected to a formylation reaction to introduce the formyl group at the 6th position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

1,4-Dichlorophthalazine-6-carbaldehyde undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution Reactions: Substitution reactions can occur at the chlorine or formyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents at the chlorine or formyl positions.

Scientific Research Applications

1,4-Dichlorophthalazine-6-carbaldehyde has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,4-Dichlorophthalazine-6-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

1,4-Dichlorophthalazine-6-carbaldehyde can be compared with other similar compounds, such as:

  • Phthalazine: A related compound without chlorine atoms.

  • Chlorophthalazine: A compound with chlorine atoms but without the formyl group.

  • Formylphthalazine: A compound with a formyl group but without chlorine atoms.

Uniqueness: this compound is unique due to its combination of chlorine atoms and a formyl group, which provides distinct chemical and biological properties compared to its related compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry. Further studies and applications of this compound are likely to contribute to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1,4-dichlorophthalazine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O/c10-8-6-2-1-5(4-14)3-7(6)9(11)13-12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEHVGBNBFOWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=NN=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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